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Compound of Interest

Compound Name: Fmoc-D-Nva-OH

Cat. No.: B557634

Introduction

N-a-Fmoc-D-norvaline (Fmoc-D-Nva-OH) is a key building block in solid-phase peptide
synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid D-norvaline
into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides stability
during synthesis and is readily cleaved under basic conditions. Accurate characterization of this
raw material is critical to ensure the identity and purity of the final peptide product. This guide
provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for Fmoc-D-
Nva-OH, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

Chemical Name: (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid

Molecular Formula: C20H21:NOa[1]

Molecular Weight: 339.39 g/mol [1]

CAS Number: 144701-24-6[1]

Data Presentation

The following tables summarize the expected spectroscopic data for Fmoc-D-Nva-OH. The
NMR data is estimated based on typical values for Fmoc-protected amino acids and spectral
prediction, as direct experimental data is not widely published.
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.77 d 2H Aromatic (Fmoc)
~7.60 d 2H Aromatic (Fmoc)
~7.40 t 2H Aromatic (Fmoc)
~7.31 t 2H Aromatic (Fmoc)
~5.30 d 1H NH (Amide)
~4.40 m 2H CHz (Fmoc)
~4.22 t 1H CH (Fmoc)
~4.15 m 1H a-CH (Norvaline)
~1.80-1.60 m 2H 3-CHz (Norvaline)
~1.40-1.20 m 2H y-CH:z (Norvaline)
~0.90 t 3H 0-CHs (Norvaline)
~10.5 (broad) S 1H COOH

Note: Predicted chemical shifts are for a CDCls solvent and can vary based on solvent and
concentration.

Table 2: Predicted **C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6) ppm

Assignment

~175-178 COOH (Carboxylic Acid)

~ 156 C=0 (Urethane)

~ 144 Aromatic C (Fmoc, quaternary)
~ 141 Aromatic C (Fmoc, quaternary)
~128 Aromatic CH (Fmoc)

~ 127 Aromatic CH (Fmoc)

~ 125 Aromatic CH (Fmoc)

~120 Aromatic CH (Fmoc)

~ 67 CHz (Fmoc)

~54 a-CH (Norvaline)

~ 47 CH (Fmoc)

~34 3-CHz (Norvaline)

~19 y-CH:z (Norvaline)

~14 0-CHs (Norvaline)

Note: Predicted chemical shifts are for a CDCls solvent and can vary based on solvent and

concentration.

Table 3: IR Spectroscopic Data
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
3300 - 2500 Broad O-H stretch (Carboxylic Acid)
~ 3300 Medium N-H stretch (Amide)
3100 - 3000 Medium C-H stretch (Aromatic)
3000 - 2850 Medium C-H stretch (Aliphatic)
~ 1715 Strong C=0 stretch (Carboxylic Acid)
C=0 stretch (Urethane Amide
~ 1690 Strong )
~ 1530 Medium N-H bend (Amide II)
1600, 1480, 1450 Medium C=C stretch (Aromatic)
1320 - 1210 Strong C-O stretch
C-H out-of-plane bend
~ 740 Strong )
(Aromatic)
Table 4: Mass Spectrometry Data
lonization Mode Calculated m/z Observed m/z lon Species
ESI+ 340.1543 [M+H]* C20H22NOa4*
ESI+ 362.1363 [M+Na]* C20H21NNaOa*
ESI- 338.1401 [M-H]~ C20H20NOa4~

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Fmoc-D-Nva-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-Nva-OH in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD-da4) in a standard 5 mm NMR tube.
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Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

e 1H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
o Set the spectral width to cover the range of approximately -1 to 13 ppm.

o Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

o Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:

[e]

Acquire the spectrum on the same instrument.

o

Use a proton-decoupled pulse sequence.

[¢]

Set the spectral width to cover the range of approximately 0 to 200 ppm.

[¢]

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are typically required due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid Fmoc-D-Nva-OH
powder directly onto the ATR crystal. Ensure good contact between the sample and the
crystal by applying pressure with the built-in clamp.

o KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind
the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

o Data Acquisition:

o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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[e]

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

(¢]

Scan the sample over a range of 4000 to 400 cm~1,

[¢]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Fmoc-D-Nva-OH (e.g., 0.1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of
formic acid or ammonium hydroxide may be added to promote ionization in positive or
negative mode, respectively.

o Data Acquisition (Electrospray lonization - ESI):

o Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or
Orbitrap) at a low flow rate (e.g., 5-10 pL/min).

o Acquire spectra in both positive and negative ion modes.
o Set the mass range to scan from approximately m/z 100 to 500.

o Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas
temperature and flow to achieve stable and abundant ion signals.

o High-resolution mass spectrometry (HRMS) is used to determine the exact mass and
confirm the elemental composition.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic characterization of Fmoc-D-Nva-OH.

Complementary Nature of Spectroscopic Techniques
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Caption: Logical relationship of how NMR, IR, and MS provide complementary data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. peptide.com [peptide.com]
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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